
hexyl (4-iodophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (4-iodophenyl) carbonate is an organic compound with the molecular formula C14H19IO3 It is a derivative of phenyl carbonate, where the phenyl group is substituted with an iodine atom at the para position and a hexyl group is attached to the carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl (4-iodophenyl) carbonate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Iodophenol+Hexyl chloroformateTriethylamineHexyl (4-iodophenyl) carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Hexyl (4-iodophenyl) carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones.
Reduction: The carbonate group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl carbonates.
Oxidation: Formation of iodophenyl quinones.
Reduction: Formation of hexyl phenol and carbon dioxide.
Scientific Research Applications
Hexyl (4-iodophenyl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hexyl (4-iodophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Hexyl (4-bromophenyl) carbonate
- Hexyl (4-chlorophenyl) carbonate
- Hexyl (4-fluorophenyl) carbonate
Comparison
Hexyl (4-iodophenyl) carbonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Properties
CAS No. |
60075-60-7 |
|---|---|
Molecular Formula |
C13H17IO3 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
hexyl (4-iodophenyl) carbonate |
InChI |
InChI=1S/C13H17IO3/c1-2-3-4-5-10-16-13(15)17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3 |
InChI Key |
LHEMZFYPDHEYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


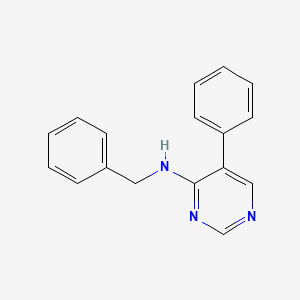

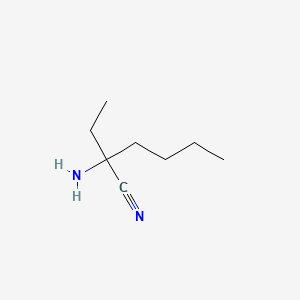
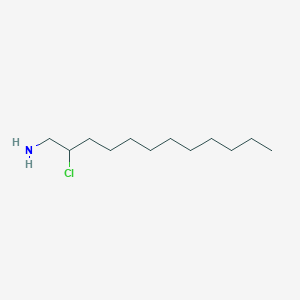
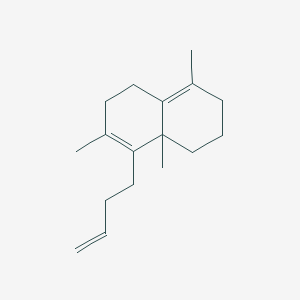
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
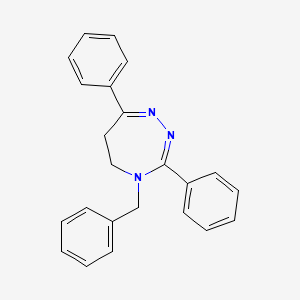

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)

![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)


